N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide

Lipophilicity Permeability ADME

N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide (CAS 68268-12-2) is a synthetic, small-molecule benzisothiazole derivative characterized by a 4-chloro substituent on the butanamide chain and an N-ethyl group. Its molecular formula is C₁₃H₁₅ClN₂OS, with a molecular weight of 282.79 g·mol⁻¹.

Molecular Formula C13H15ClN2OS
Molecular Weight 282.79 g/mol
CAS No. 68268-12-2
Cat. No. B12723702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide
CAS68268-12-2
Molecular FormulaC13H15ClN2OS
Molecular Weight282.79 g/mol
Structural Identifiers
SMILESCCN(C1=C2C=CC=CC2=NS1)C(=O)CCCCl
InChIInChI=1S/C13H15ClN2OS/c1-2-16(12(17)8-5-9-14)13-10-6-3-4-7-11(10)15-18-13/h3-4,6-7H,2,5,8-9H2,1H3
InChIKeyQUKHXYOCZZVRPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide (CAS 68268-12-2): Benchmarking a Functionalized Benzisothiazole Amide for Research & Screening Libraries


N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide (CAS 68268-12-2) is a synthetic, small-molecule benzisothiazole derivative characterized by a 4-chloro substituent on the butanamide chain and an N-ethyl group. Its molecular formula is C₁₃H₁₅ClN₂OS, with a molecular weight of 282.79 g·mol⁻¹ . The compound belongs to a class of benzisothiazoles explored for antimicrobial, antiviral, and enzyme-inhibitory properties, making it a candidate for structure-activity relationship (SAR) studies and focused library design. Its predicted physicochemical profile includes a logP of 3.67, a topological polar surface area (PSA) of 61.44 Ų, and a density of 1.292 g·cm⁻³ .

Why a Generic Benzisothiazole Amide Cannot Replace N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide in Focused SAR Campaigns


Despite a shared benzisothiazole core, small substituent changes on the amide nitrogen and the acyl chain produce measurable shifts in lipophilicity, electronic distribution, and steric bulk that directly alter target binding and ADME properties. For instance, the N-ethyl analogue (target compound) exhibits a predicted logP of 3.67, whereas the N-methyl analogue (Butanamide, N-(2,1-benzisothiazol-3-yl)-4-chloro-N-methyl-) is expected to have a lower logP due to reduced alkyl chain length, translating to differential membrane permeability and off-target liability . Even regioisomeric chlorine placement (e.g., 5-chloro on the benzisothiazole ring in N-(5-chloro-2,1-benzisothiazol-3-yl)butanamide, CAS 91991-21-8) alters electronic properties and hydrogen-bonding capacity, making direct substitution without re-optimization scientifically unsound [1]. The quantitative evidence below establishes the specific, verifiable points of differentiation that inform compound selection for screening, lead optimization, or reference-standard procurement.

Quantitative Differentiation Evidence: N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide vs. Closest Structural Analogs


Enhanced Lipophilicity (Higher logP) Compared to the Direct N‑Methyl Analog

The target compound exhibits a predicted logP of 3.67 . In contrast, the N‑methyl analogue (Butanamide, N-(2,1-benzisothiazol-3-yl)-4-chloro-N-methyl-) is predicted to have a lower logP (approximately 3.2–3.4 based on a one‑methylene decrement contribution of ~0.5 log unit) [1]. This quantitative difference indicates that the N‑ethyl derivative has roughly 3‑fold greater partitioning into octanol, which correlates with enhanced membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Permeability ADME SAR

Reduced Topological Polar Surface Area (tPSA) Relative to Ring‑Chlorinated Analogs

The target compound has a calculated tPSA of 61.44 Ų . The analog N-(5-chloro-2,1-benzisothiazol-3-yl)butanamide (CAS 91991-21-8) is predicted to have an equivalent or slightly higher tPSA (~61.44–64 Ų) because the chlorine atom is attached to the benzisothiazole ring, increasing the polar surface directly on the heterocycle . The lower tPSA of the target molecule can favor passive CNS penetration, while the ring‑chlorinated analog may be preferentially retained in the periphery, guiding compound selection for CNS vs. non‑CNS screening cascades.

Polar Surface Area Blood-Brain Barrier Lipinski Property-based design

Higher Boiling Point and Thermal Stability for Formulation or GC‑Compatible Applications

The target compound is reported to have a predicted boiling point of 420.1 °C at 760 mmHg . In comparison, the N‑methyl analog (C₁₂H₁₃ClN₂OS, MW ~268.76) is predicted to have a boiling point approximately 10–20 °C lower (≈400–410 °C) due to reduced molecular weight and weaker van der Waals interactions. The higher boiling point of the N‑ethyl derivative indicates greater thermal stability and a wider liquid‑phase handling window for high‑temperature reactions or GC analyses, reducing the risk of evaporative loss under vacuum.

Thermal Stability Boiling Point Formulation GC-MS

Class-Level Antimicrobial Scaffold Potential Supported by Benzisothiazole SAR Literature

Although no compound‑specific MIC data are publicly available for CAS 68268-12-2, the benzisothiazole‑amide chemotype has demonstrated antimicrobial activity in published series. N‑(1,2‑Benzisothiazol‑3‑yl)amidines with unsaturated alkyl chains showed MICs as low as 3–25 µg·mL⁻¹ against Gram‑positive bacteria, mould, and yeasts [1]. Within such SAR, the presence of an N‑alkyl group (ethyl vs. methyl) and the position of chlorine substitution are critical modulators of potency. By retaining the 4‑chloro‑N‑ethylbutanamide motif, the target compound occupies a distinct region of chemical space that may yield differential activity spectra compared to 5‑chloro or N‑unsubstituted analogs.

Antimicrobial Benzisothiazole Scaffold MIC

Predicted Refractive Index as a Quality-Control Metric for Purity and Isomeric Consistency

The target compound is assigned a predicted refractive index of 1.634 . The N‑methyl analog, lacking one methylene unit, is expected to have a marginally lower refractive index (~1.62–1.63). Monitoring the refractive index of incoming batches provides a simple, rapid optical verification that the correct N‑alkylated material has been received, particularly important if sourcing from suppliers with ambiguous CAS records for closely related analogs. A deviation >0.01 from the expected value can signal the presence of the wrong homologue or unacceptable purity.

Refractive Index Quality Control Purity Batch-to-batch

High-Value Application Scenarios for N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide Guided by Quantitative Differentiation


Phenotypic Antimicrobial Screening with Enhanced Membrane Permeability

The predicted logP of 3.67 suggests this compound will readily cross bacterial and fungal cell membranes. It is suited for inclusion in phenotypic screening libraries targeting intracellular Gram‑positive pathogens (e.g., S. aureus, MRSA) where moderate lipophilicity is desired to overcome the cell wall. The compound’s higher logP compared to the N‑methyl analog (estimated Δ +0.3–0.5 log units) may confer an advantage in target engagement within the cytoplasmic compartment [1].

CNS‑Oriented Probe Design Leveraging Favorable tPSA

With a calculated tPSA of 61.44 Ų , the target compound falls comfortably within the CNS‑drug space (tPSA < 70 Ų). It can serve as a scaffold for medicinal chemistry programs targeting central nervous system enzymes or receptors, where the N‑ethyl group provides a balance of permeability and solubility. Researchers should prefer this compound over the 5‑chloro‑substituted analog (tPSA ≈ 61.44–64 Ų) when CNS exposure is a key design criterion .

GC‑Compatible Reference Standard for Thermal Stability Testing

The predicted boiling point of 420.1 °C indicates that the compound is amenable to gas chromatography without decomposition, making it a suitable calibration standard for high‑temperature GC‑MS methods. Analytical laboratories developing protocols for benzisothiazole amides may select this compound over the N‑methyl analog (bp ≈ 400–410 °C) for method validation studies requiring higher thermal stability .

SAR Matrix Expansion in Antifungal Lead Optimization

Published class‑level evidence shows that benzisothiazole derivatives achieve MIC values of 3–12 µg·mL⁻¹ against yeasts such as Candida albicans [2]. The target compound, bearing an N‑ethyl substituent and 4‑chloro position, provides a distinct vector for exploring the SAR landscape not covered by the more common 5‑chloro or unsubstituted butanamides. It is recommended for SAR matrix libraries aiming to optimize antifungal potency while modulating lipophilicity and off‑target selectivity [2].

Quote Request

Request a Quote for N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.